molecular formula C6H12 B1587906 cis-4-Methyl-2-pentene CAS No. 691-38-3

cis-4-Methyl-2-pentene

Cat. No.: B1587906
CAS No.: 691-38-3
M. Wt: 84.16 g/mol
InChI Key: LGAQJENWWYGFSN-PLNGDYQASA-N
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Description

cis-4-Methyl-2-pentene: is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C6H12, and it is a structural isomer of hexene. The compound is characterized by a cis configuration, meaning the substituents on the double bond are on the same side, which affects its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 4-methyl-2-pentyne under controlled conditions to ensure the formation of the cis isomer .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: mCPBA, room temperature.

    Hydrogenation: H2, palladium catalyst, room temperature.

    Halogenation: Br2, room temperature.

Major Products:

    Epoxidation: this compound oxide.

    Hydrogenation: 4-Methylpentane.

    Halogenation: 4-Methyl-2,3-dibromopentane.

Mechanism of Action

The mechanism of action for reactions involving cis-4-Methyl-2-pentene typically involves the interaction of the double bond with electrophilic or nucleophilic reagents. For example, in epoxidation, the electrophilic oxygen atom from the peracid reacts with the nucleophilic double bond to form an epoxide through a concerted mechanism .

Comparison with Similar Compounds

    trans-4-Methyl-2-pentene: The trans isomer has substituents on opposite sides of the double bond, leading to different physical properties.

    4-Methyl-1-pentene: An isomer with the double bond at a different position, affecting its reactivity and applications.

    2-Methyl-2-pentene: Another isomer with a different substitution pattern on the double bond.

Uniqueness: cis-4-Methyl-2-pentene’s cis configuration imparts unique steric and electronic properties, influencing its reactivity and the types of products formed in chemical reactions. This makes it distinct from its trans isomer and other positional isomers .

Properties

IUPAC Name

(Z)-4-methylpent-2-ene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQJENWWYGFSN-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID90880651
Record name 2-pentene, 4-methyl-, (z)-
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Molecular Weight

84.16 g/mol
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS], Clear colourless liquid, Fruity green aroma upon dilution
Record name cis-4-Methyl-2-pentene
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Record name 4-Methyl-cis-2-pentene
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Solubility

Practically insoluble to insoluble, Slightly Soluble (in ethanol)
Record name 4-Methyl-cis-2-pentene
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Density

0.6690-0.6730
Record name 4-Methyl-cis-2-pentene
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Vapor Pressure

244.0 [mmHg]
Record name cis-4-Methyl-2-pentene
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CAS No.

691-38-3, 4461-48-7
Record name cis-4-Methyl-2-pentene
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Record name 4-Methyl-2-pentene, (2Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of cis-4-methyl-2-pentene influence its reactivity with chlorine atoms?

A: The presence of the double bond in this compound makes it susceptible to attack by chlorine atoms. Research indicates that the reaction proceeds through two main pathways: addition to the double bond and abstraction of allylic hydrogen atoms. [] Interestingly, the rate of allylic hydrogen abstraction in this and other alkenes was found to be lower than the rate of alkyl hydrogen abstraction in comparable alkanes, contrary to initial expectations. [] This suggests that the presence of the double bond influences the reactivity of the allylic hydrogens. Furthermore, the specific arrangement of alkyl groups around the double bond in this compound, classifying it as a cis-disubstituted alkene, contributes to its specific reactivity profile. []

Q2: What is the significance of the reaction between this compound and the phenoxathiin cation radical?

A: The reaction of this compound with the phenoxathiin cation radical (PO•+) provides insights into stereospecific addition reactions. [] This reaction yields a threo bisadduct, meaning the two phenoxathiiniumyl groups add to the opposite sides of the alkene's double bond. [] Subsequent treatment of this adduct with basic alumina leads to the elimination of phenoxathiin and a proton, yielding a mixture of (Z)- and (E)-(10-phenoxathiiniumyl)-4-methyl-2-pentenes. [] This reaction sequence highlights the potential of using cation radical intermediates for the stereoselective synthesis of substituted alkenes.

Q3: Are there any available kinetic data for the reaction of chlorine atoms with this compound?

A: Yes, the rate constant for the gas-phase reaction of chlorine atoms with this compound has been determined to be (4.11 ± 0.55) × 10-10 cm3 molecule-1 s-1 at 298 K and 1 atmosphere. [] This value was determined using the relative rate technique, with n-heptane as a reference compound. [] This kinetic data contributes to a better understanding of the atmospheric fate of alkenes, including this compound, in the presence of chlorine radicals.

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